molecular formula C27H23ClFN3O5 B11287740 Ethyl 3-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Ethyl 3-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11287740
M. Wt: 523.9 g/mol
InChI Key: HLQUUTRURUZBHZ-UHFFFAOYSA-N
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Description

Ethyl 3-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the chlorophenyl and fluorobenzyl groups. The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the imidazolidinone ring or the aromatic substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the imidazolidinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 3-({[1-(4-chlorophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate can be compared to other similar compounds, such as:

    Ethyl 3-({[1-(4-chlorophenyl)-3-(4-methylbenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate: Similar structure but with a methyl group instead of a fluorine atom.

    Ethyl 3-({[1-(4-bromophenyl)-3-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)benzoate: Similar structure but with a bromine atom instead of a chlorine atom.

These comparisons highlight the unique properties of this compound, such as its specific substituents and their effects on the compound’s reactivity and applications.

Properties

Molecular Formula

C27H23ClFN3O5

Molecular Weight

523.9 g/mol

IUPAC Name

ethyl 3-[[2-[1-(4-chlorophenyl)-3-[(4-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C27H23ClFN3O5/c1-2-37-26(35)18-4-3-5-21(14-18)30-24(33)15-23-25(34)32(22-12-8-19(28)9-13-22)27(36)31(23)16-17-6-10-20(29)11-7-17/h3-14,23H,2,15-16H2,1H3,(H,30,33)

InChI Key

HLQUUTRURUZBHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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